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Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 1H-Pyrrole-3-carbonitrile (CAS No. 7126-38-7). This document is intended for
researchers, scientists, and professionals in drug development, offering a centralized resource
of key data, experimental protocols, and relevant biological context. Information on its
molecular structure, physicochemical properties, spectral data, and reactivity is presented.
Furthermore, this guide discusses the synthesis and purification of pyrrole-carbonitriles and the
involvement of its derivatives in relevant biological signaling pathways.

Introduction

1H-Pyrrole-3-carbonitrile is a heterocyclic organic compound featuring a pyrrole ring
substituted with a nitrile group at the 3-position. The pyrrole nucleus is a fundamental structural
motif in a vast array of natural products, pharmaceuticals, and functional materials. The
presence of the electron-withdrawing nitrile group significantly influences the chemical reactivity
and physical properties of the pyrrole ring, making it a valuable building block in medicinal
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chemistry and materials science. This guide aims to consolidate the available technical
information on 1H-Pyrrole-3-carbonitrile to facilitate its application in research and
development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1H-Pyrrole-3-carbonitrile is
presented below. It is important to note that while data for the parent compound is provided
where available, some properties are extrapolated from substituted derivatives due to a lack of
specific experimental data for the unsubstituted molecule.

Tabulated Physical Properties

Property Value Source
Molecular Formula CsHaN2 PubChem CID 564206[1]
Molecular Weight 92.10 g/mol PubChem CID 564206[1]

Bouling Chemical Co.,

Appearance Solid (Predicted) o
Limited[2]

179 - 180 °C (for 4-(2,2- ) ]
Bouling Chemical Co.,

Melting Point Difluoro-1,3-Benzodioxol-4-YI)- o
o Limited[2]
derivative)
N ) 416.4 °C at 760 mmHg Bouling Chemical Co.,
Boiling Point ) o o
(Predicted for a derivative) Limited[2]

Soluble in DMSO, slightly
Solubility soluble in DMF and Methanol

(for a derivative)

Bouling Chemical Co.,
Limited[2]

Tabulated Chemical Properties
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Property Value Source

IUPAC Name 1H-pyrrole-3-carbonitrile PubChem CID 564206[1]
CAS Number 7126-38-7 PubChem CID 564206[1]
XLogP3-AA 0.4 PubChem CID 564206
Hydrogen Bond Donor Count 1 PubChem CID 564206
Hydrogen Bond Acceptor

Count 1 PubChem CID 564206
Topological Polar Surface Area  39.6 A2 PubChem CID 564206
oka 12.46 + 0.20 (Predicted for a Bouling Chemical Co.,

derivative) Limited[2]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of 1H-Pyrrole-3-
carbonitrile. While a complete set of experimental spectra for the unsubstituted compound is
not readily available in the public domain, this section provides expected spectral
characteristics based on the analysis of the parent pyrrole molecule and its derivatives.

'H NMR Spectroscopy

The *H NMR spectrum of 1H-Pyrrole-3-carbonitrile is expected to show three distinct signals
in the aromatic region, corresponding to the protons on the pyrrole ring, in addition to a broad
signal for the N-H proton. The electron-withdrawing nitrile group will deshield the adjacent
protons.

Predicted *H NMR Chemical Shifts (in CDCIs):
e H2:~7.0-7.2 ppm (doublet of doublets)
e H4: ~6.8-7.0 ppm (triplet)

e H5:~6.4-6.6 ppm (triplet)
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e N-H: A broad singlet, with a chemical shift that is highly dependent on solvent and
concentration.

3C NMR Spectroscopy

The 13C NMR spectrum will provide information on the carbon framework of the molecule. The
carbon atom attached to the nitrile group (C3) and the nitrile carbon itself will have
characteristic chemical shifts.

Predicted 13C NMR Chemical Shifts (in CDCIs):
e C2:~120 ppm
e C3:~100 ppm
e C4:~115 ppm
e C5:~110 ppm

e CN: ~118 ppm

Infrared (IR) Spectroscopy

The IR spectrum of 1H-Pyrrole-3-carbonitrile will exhibit characteristic absorption bands
corresponding to the functional groups present in the molecule.

Expected IR Absorption Bands:

N-H stretch: A broad band in the region of 3200-3400 cm~1[3].

C=N stretch: A sharp, medium-intensity band around 2220-2260 cm~1[4].

C-H stretch (aromatic): Peaks above 3000 cm™1,

C=C stretch (aromatic): Bands in the 1400-1600 cm~1 region.

Mass Spectrometry
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In mass spectrometry, 1H-Pyrrole-3-carbonitrile is expected to show a molecular ion peak
corresponding to its molecular weight. The fragmentation pattern will be influenced by the
stability of the pyrrole ring and the presence of the nitrile group.

Expected Mass Spectrum Data:
e Molecular lon (M+): m/z = 92

o Key Fragmentation Pathways: Loss of HCN (m/z = 65), and other fragments resulting from
the cleavage of the pyrrole ring.

Reactivity and Stability

The reactivity of 1H-Pyrrole-3-carbonitrile is dictated by the aromatic pyrrole ring and the
electron-withdrawing nitrile group.

» Electrophilic Substitution: The pyrrole ring is generally susceptible to electrophilic attack,
primarily at the C2 and C5 positions due to the stabilization of the intermediate
carbocation[5][6]. However, the electron-withdrawing nature of the nitrile group at the C3
position deactivates the ring towards electrophilic substitution compared to unsubstituted
pyrrole.

» Nucleophilic Reactions: The nitrile group can undergo nucleophilic addition reactions,
although this may require activation.

» Acidity of N-H: The N-H proton of the pyrrole ring is weakly acidic and can be deprotonated
by strong bases.

 Stability: The compound is expected to be stable under standard laboratory conditions.
However, like many pyrroles, it may be sensitive to strong acids, which can induce
polymerization[5]. Thermal decomposition of polypyrrole has been studied, indicating
degradation at high temperatures|[7].

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of substituted 1H-pyrrole-3-
carbonitriles have been reported. Below is a generalized workflow based on common
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synthetic strategies.

General Synthesis Workflow

A common route to substituted pyrrole-3-carbonitriles involves the cyclization of a,-dicyano
ketones or related precursors. One-pot synthesis methods are often employed to improve
efficiency[8].
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General Synthesis Workflow for Substituted 1H-Pyrrole-3-carbonitriles

Starting Materials
(e.g., 2-aroyl malononitrile)

l

Dissolve in appropriate solvent
(e.g., THF, Methanol)

y

Add catalyst and/or acid
(e.g., Pd/C, Acetic Acid)

l

Perform reaction
(e.g., Hydrogenation, Cyclization)

l

Aqueous workup and extraction

l

Purification
(e.g., Recrystallization, Chromatography)

Pure Substituted
1H-Pyrrole-3-carbonitrile

Click to download full resolution via product page

Caption: General workflow for the synthesis of substituted 1H-pyrrole-3-carbonitriles.
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Purification Protocol: Recrystallization

A common method for the purification of solid organic compounds like pyrrole derivatives is
recrystallization.

Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent or
solvent mixture (e.g., ethanol/water).

» Hot Filtration (optional): If insoluble impurities are present, filter the hot solution.

o Crystallization: Allow the solution to cool slowly to room temperature, followed by further
cooling in an ice bath to induce crystallization.

« Isolation: Collect the crystals by vacuum filtration.
e Washing: Wash the crystals with a small amount of cold solvent.

e Drying: Dry the purified crystals under vacuum.

Biological Activity and Signaling Pathways

While 1H-Pyrrole-3-carbonitrile itself has not been extensively studied for its biological
activity, its derivatives have emerged as potent modulators of the cGAS-STING signaling
pathway[9][10].

The cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a
crucial component of the innate immune system that detects cytosolic DNA, a danger signal
associated with viral infections and cellular damage[11]. Activation of this pathway leads to the
production of type | interferons and other pro-inflammatory cytokines, which orchestrate an
immune response.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1296708?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10424313/
https://www.researchgate.net/figure/Synthesis-of-1H-pyrrole-3-carbonitriles_fig59_357254301
https://pmc.ncbi.nlm.nih.gov/articles/PMC11348815/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1 Endoplasmic Reticulum Golgi Apparatus Nucleus

H-Pyrrole-3-carbonitrile
Derivatives (STING Agonists)

ssssssssssss

Cytosolic dsDNA [ CGAS [—Sitesizes

Click to download full resolution via product page

Caption: The cGAS-STING signaling pathway and the role of 1H-pyrrole-3-carbonitrile
derivatives.

Derivatives of 1H-pyrrole-3-carbonitrile have been identified as small-molecule STING
agonists[9][10]. These compounds can directly bind to and activate STING, mimicking the
effect of its natural ligand, 2'3'-cGAMP. This activation triggers the downstream signaling
cascade, leading to the production of type | interferons and the induction of an immune
response. This makes these derivatives promising candidates for the development of novel
cancer immunotherapies and adjuvants for vaccines.

Conclusion

1H-Pyrrole-3-carbonitrile is a versatile heterocyclic compound with significant potential in
medicinal chemistry and materials science. This technical guide has summarized its key
physical and chemical properties, spectral characteristics, and reactivity. While experimental
data for the unsubstituted parent compound is limited in some areas, the information gathered
from its derivatives provides valuable insights. The role of 1H-pyrrole-3-carbonitrile
derivatives as modulators of the cGAS-STING pathway highlights the importance of this
scaffold in the development of novel therapeutics. Further research into the properties and
applications of the parent compound and its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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